molecular formula C17H18N2O4S B3139856 methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate CAS No. 477857-74-2

methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate

Cat. No.: B3139856
CAS No.: 477857-74-2
M. Wt: 346.4 g/mol
InChI Key: QBVUVDNPXDPDGC-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidinoacetyl intermediate, which is then reacted with a pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate is unique due to its combination of a piperidine ring, a pyrrole ring, and a thiophene ring. This unique structure imparts specific chemical and biological properties that can be advantageous in various applications.

Properties

IUPAC Name

methyl 3-[2-(2-oxo-2-piperidin-1-ylacetyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-17(22)15-13(7-11-24-15)19-10-5-6-12(19)14(20)16(21)18-8-3-2-4-9-18/h5-7,10-11H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVUVDNPXDPDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131892
Record name Methyl 3-[2-[2-oxo-2-(1-piperidinyl)acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477857-74-2
Record name Methyl 3-[2-[2-oxo-2-(1-piperidinyl)acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-[2-oxo-2-(1-piperidinyl)acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
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methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
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methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
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methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
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methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
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methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate

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